Testosterone sulfate (pyridinium)

LC-MS/MS Steroid sulfates Analytical reference standards

Routine steroid profiling and STS kinetic studies require authentic sulfated conjugates, yet common salt forms introduce hygroscopicity or solubility artifacts. Testosterone sulfate (pyridinium) (CAS 34991-10-1) solves this as a non-hygroscopic, crystalline solid. - **Analytical utility**: Enables copper(I)-pyridine spectrophotometry (error 0.5-2%), unavailable with Na+ or free acid forms. - **Performance data**: Steroid sulfatase Km = 0.66 μM (49-fold lower than estrone sulfate). - **Supply advantage**: ≥99.89% HPLC purity; stable at ambient temperatures, reducing cold-chain costs.

Molecular Formula C24H33NO5S
Molecular Weight 447.6 g/mol
Cat. No. B15587329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone sulfate (pyridinium)
Molecular FormulaC24H33NO5S
Molecular Weight447.6 g/mol
Structural Identifiers
InChIInChI=1S/C19H28O5S.C5H5N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-2-4-6-5-3-1/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);1-5H/t14-,15-,16-,17-,18-,19-;/m0./s1
InChIKeyUBMZFWYWFPIOIG-JZSNIJFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Testosterone Sulfate (Pyridinium) Reference Standard


Testosterone sulfate (pyridinium) (CAS 34991-10-1, C24H33NO5S, MW 447.59) is a quaternary ammonium salt of the endogenous steroid sulfate testosterone 17β-sulfate, wherein the pyridinium counterion replaces the more common sodium or other alkali metal cations found in alternative salt forms [1]. The compound is formed via esterification of testosterone with sulfuric acid followed by complexation with pyridine, yielding a chemically distinct pyridinium salt rather than a simple sodium salt [2]. As the conjugated metabolite of testosterone, testosterone sulfate circulates endogenously in human blood and urine and serves as a biomarker for both endogenous androgen status and exogenous testosterone administration [3]. The pyridinium salt form is employed as a reference standard and analytical calibrant in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for quantifying testosterone sulfate in biological matrices [4].

High-purity reference standard for steroid sulfate quantitation in anti-doping and clinical profiling research
Enables direct spectrophotometric assay via pyridinium-copper complex without derivatization
Suitable for enzyme kinetic studies as the lowest-Km substrate of steroid sulfatase

Why Testosterone Sulfate Pyridinium Salt Cannot Be Substituted


In-class substitution of testosterone sulfate (pyridinium) with sodium testosterone sulfate (CAS 651-45-6) is analytically and procedurally invalid due to fundamentally divergent physicochemical properties that directly impact method performance. Sodium testosterone sulfate is an endogenous urinary metabolite with a molecular weight of 368.49 g/mol, while the pyridinium salt possesses a molecular weight of 447.59 g/mol—a difference of 79.1 g/mol (21.5% greater mass) that produces distinct chromatographic retention behavior, mass spectrometric parent ion masses, and ionization efficiencies [1]. Furthermore, the pyridinium counterion confers a stable crystalline solid form at ambient temperature with enhanced organic solvent solubility , whereas the sodium salt exhibits different solubility characteristics and requires distinct storage and handling protocols. These differences preclude direct substitution in validated analytical methods, certified reference material traceability chains, and in vivo formulation studies where the counterion identity governs dissolution kinetics and bioavailability [2]. Selecting the incorrect salt form introduces systematic quantitative bias and invalidates regulatory compliance.

Free acid (CAS 651-45-6) is practically water-insoluble, limiting aqueous calibration workflows.
Sodium salt (CAS 6614-81-9) is hygroscopic and lacks the pyridinium moiety required for direct spectrophotometric quantitation.
Glucuronide conjugate exhibits different enzyme kinetics and neonatal excretion patterns; sulfate:glucuronide ratio may not transfer.

Testosterone Sulfate (Pyridinium) Differentiation Evidence


Exclusive Spectrophotometric Quantitation Assay

The pyridinium salt of testosterone sulfate demonstrates fundamentally distinct chromatographic retention behavior relative to the sodium salt due to its larger molecular weight and altered hydrophobicity imparted by the pyridinium counterion. In validated LC-MS/MS methods for simultaneous quantification of 11 intact steroid sulfates in human serum, testosterone sulfate (as the endogenous sulfate anion) elutes at a retention time of approximately 8.5 minutes under gradient conditions using a reversed-phase C18 column with methanol/water mobile phase containing ammonium formate [1]. The pyridinium salt form, when used as an external calibrant, requires separate retention time verification due to the 79.1 g/mol mass difference and distinct chromatographic interaction with the stationary phase compared to the sodium salt form [2]. The endogenous testosterone sulfate anion is detected in negative ionization mode with a parent ion m/z 367 (corresponding to the deprotonated sulfate), while the pyridinium salt reference material dissociates to yield the identical analytical anion, enabling its use as a quantitative standard with proper chromatographic characterization [1].

Spectrophotometric assay exclusivity
Head-to-head
Pyridinium salt: direct Cu(I)-pyridine complex, error 0.5–2%
vs
Na salt / free acid: no direct assay without prior ion-exchange conversion
Method-exclusive pathway eliminates derivatization and preparative steps
Assay condition: pyridine, Cu powder/Cu₂O, 310–350 nm; error documented in cited study
LC-MS/MS Steroid sulfates Analytical reference standards

Highest Affinity for Steroid Sulfatase

Testosterone sulfate (pyridinium) exhibits quantifiable solubility advantages in aqueous-compatible formulation vehicles designed for in vivo administration, a parameter not met by the sodium salt. The pyridinium salt demonstrates solubility of ≥ 2.5 mg/mL (5.59 mM) in a standard in vivo formulation consisting of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, yielding a clear solution suitable for intraperitoneal or intravenous dosing in rodent studies . In DMSO, the compound achieves solubility of 100 mg/mL (223.42 mM) with ultrasonic assistance [1]. This solubility profile is attributed to the pyridinium counterion, which enhances organic solvent compatibility relative to the sodium salt, which requires different solubilization strategies and may exhibit reduced solubility in PEG/saline co-solvent systems. The defined formulation protocol provides a validated, reproducible method for preparing dosing solutions at physiologically relevant concentrations .

Steroid sulfatase affinity
Reported
0.66 µMapparent Km (rat brain homogenate)
Lowest Km among natural steroid sulfates; ~49-fold higher affinity than estrone sulfate
Relevant for enzyme hydrolysis protocol design and substrate competition
In vivo formulation Solubility Pharmacokinetics

Sulfate Dominance Over Glucuronide in Neonates

In validated LC-MS/MS methods employing testosterone sulfate (pyridinium) as an external calibrant, testosterone sulfate quantification in human serum achieves a lower limit of quantification (LLOQ) of 1 ng/mL with a linear dynamic range extending to 2,000 ng/mL (R² > 0.99) [1]. Method validation demonstrates intra-day precision (coefficient of variation) below 10% and inter-day precision below 10% across three quality control levels spanning low (5 ng/mL), medium (100 ng/mL), and high (1,000 ng/mL) concentrations, with accuracy (relative error) within ±15% for all QC levels [1]. Recovery rates for testosterone sulfate from human serum matrix range from 85% to 110% across the calibration range. The method, which quantifies 11 intact steroid sulfates simultaneously, requires only 300 μL of serum and employs solid-phase extraction followed by reversed-phase LC-MS/MS with negative electrospray ionization [2]. The pyridinium salt reference standard is essential for generating calibration curves with the requisite linearity, precision, and accuracy parameters, as its chromatographic and mass spectrometric properties are matched to the endogenous analyte in the validated workflow [1].

Neonatal urinary conjugate dominance
Reported
Sulfate: 6.7 µg/24 h (boys), 1.1 µg/24 h (girls)
vs
Glucuronide: 2.2 µg/24 h (boys), 0.7 µg/24 h (girls)
Sulfate:glucuronide ratio ~3:1 in male newborns; sulfate dominant in all cases (n=39)
Gas-chromatographic determination; reflects high neonatal sulphokinase activity
LC-MS/MS validation Bioanalytical method Quality control

Extended Doping Detection with Sulfate Ratios

Testosterone sulfate (pyridinium) demonstrates defined solid-state stability parameters that enable reliable long-term storage and shipping under documented conditions. The compound is stable as a powder for 3 years at -20°C and 2 years at 4°C, and as a solution in DMSO for 6 months at -80°C or 1 month at -20°C . The pyridinium counterion confers ambient temperature stability during shipping, allowing the material to withstand room temperature exposure for several days without degradation [1]. In contrast, the free acid form of testosterone sulfate or alternative salt forms such as the sodium salt may exhibit different stability profiles requiring more stringent storage conditions. The white to off-white crystalline solid appearance of the pyridinium salt further distinguishes it from other salt forms and facilitates visual inspection for purity and integrity upon receipt . These defined stability parameters are essential for maintaining reference material integrity in long-term analytical method development and inter-laboratory standardization efforts.

Extended doping detection window
Reported
Sulfate ratios (AS/TS, EpiAS/TS): detection avg 20 d (oral), ≥16 d (transdermal)
vs
Conventional glucuronide markers: shorter, study-context-dependent window
Sulfate biomarkers extend detection window beyond standard glucuronide profiling
Male participants, oral TU and transdermal T gel; validated analytical methods
Compound stability Storage conditions Reference material integrity

Testosterone Sulfate (Pyridinium) Procurement Scenarios


Doping Control Calibration with Sulfate Metabolite Ratios

Testosterone sulfate (pyridinium) serves as a critical external calibrant and quality control reference material in validated LC-MS/MS methods for simultaneous quantification of steroid sulfates in human serum, amniotic fluid, and urine. Methods employing this compound as a reference standard achieve LLOQ of 1 ng/mL, linearity R² > 0.99, and intra-/inter-day precision below 10% CV, enabling accurate quantification of testosterone sulfate across a 2,000-fold dynamic range [1]. These performance parameters support clinical diagnostics for steroid sulfatase deficiency, androgen excess disorders, and monitoring of exogenous testosterone administration. The defined stability profile ensures calibrant integrity across extended method development and validation timelines .

Highest-Affinity Substrate for Steroid Sulfatase

The validated in vivo formulation protocol for testosterone sulfate (pyridinium) enables reproducible dosing at ≥ 2.5 mg/mL (5.59 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, producing clear solutions suitable for intraperitoneal or intravenous administration [1]. This formulation platform supports pharmacokinetic studies investigating testosterone sulfate absorption, distribution, metabolism, and excretion (ADME) without the confounding effects of variable dissolution kinetics that may occur with alternative salt forms. The pyridinium counterion facilitates organic co-solvent compatibility, enabling consistent dosing across experimental cohorts and reducing inter-animal variability in exposure metrics .

Neonatal Urinary Steroid Sulfate Calibration

In anti-doping control and forensic toxicology, testosterone sulfate is a critical biomarker for detecting exogenous testosterone administration via the urinary steroid profile and isotope ratio mass spectrometry (IRMS) confirmation workflows. The pyridinium salt provides a chemically defined, stable reference standard with documented purity (≥98% to 99.89%) and validated LC-MS/MS quantification performance [1]. The 21.5% molecular mass difference between the pyridinium salt (447.59 g/mol) and the sodium salt (368.49 g/mol) ensures that only the correct reference material produces accurate retention time alignment and calibration curve linearity in validated methods . This differentiation is essential for forensic chain-of-custody requirements and World Anti-Doping Agency (WADA) technical document compliance [2].

Application
Selection Property
Validation Focus
Doping control sulfate metabolite ratio calibration
Certified high-purity pyridinium salt reference standard
AS/TS and EpiAS/TS extended-window biomarker validation
Steroid sulfatase enzyme kinetic studies
Lowest reported Km substrate among natural steroid sulfates
Enzyme-substrate affinity and hydrolysis protocol optimization
Neonatal urinary steroid conjugate profiling
Dominant urinary sulfate conjugate in newborns
Sulfate:glucuronide ratio quantification method calibration
Direct spectrophotometric quantitation of steroid sulfates
Unique pyridinium-copper chromophore formation
Rapid, low-error total steroid sulfate determination

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